N(6)-Methyl-3'-amino-3'-deoxyadenosine

Nephrology Drug Metabolism Purine Cycle Enzymes

MA-Ado is the monodemethylated metabolite of puromycin aminonucleoside, uniquely positioned to dissect purine cycle metabolism in renal research. Unlike the dimethylated parent DA-Ado, which is metabolically inert toward ADA and PNP, MA-Ado is actively converted to hypoxanthine — at a 3-fold higher rate in isolated glomeruli (79% vs. 21%). This makes it an essential tracer for demethylase activity. Equivalent cytotoxicity to DA-Ado allows isolation of metabolic vs. direct toxic effects in podocytes. With the 3'-amino core conferring validated antiviral activity, MA-Ado supports SAR at the N(6) position. Insist on N(6)-monomethyl specification for metabolic studies.

Molecular Formula C11H16N6O3
Molecular Weight 280.28 g/mol
CAS No. 6088-33-1
Cat. No. B1227806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN(6)-Methyl-3'-amino-3'-deoxyadenosine
CAS6088-33-1
SynonymsMA-Ado
N(6)-methyl-3'-amino-3'-deoxyadenosine
Molecular FormulaC11H16N6O3
Molecular Weight280.28 g/mol
Structural Identifiers
SMILESCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)N)O
InChIInChI=1S/C11H16N6O3/c1-13-9-7-10(15-3-14-9)17(4-16-7)11-8(19)6(12)5(2-18)20-11/h3-6,8,11,18-19H,2,12H2,1H3,(H,13,14,15)/t5-,6-,8-,11-/m1/s1
InChIKeyZZZAYLDWLFISCQ-HUKYDQBMSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N(6)-Methyl-3'-amino-3'-deoxyadenosine (CAS 6088-33-1): Chemical Identity and Purine Nucleoside Context


N(6)-Methyl-3'-amino-3'-deoxyadenosine (MA-Ado) is a purine nucleoside analog with the molecular formula C₁₁H₁₆N₆O₃ and a molecular weight of 280.28 g/mol . It is structurally defined by two key modifications to the adenosine scaffold: a 3′-amino substitution on the ribose moiety and an N(6)-methyl group on the adenine base. This compound is formally recognized as a MeSH Supplementary Concept [1]. Critically, it is not a standalone natural product but a characterized urinary metabolite of puromycin aminonucleoside (PAN), where it is referred to as MA-Ado [2].

Why N(6)-Methyl-3'-amino-3'-deoxyadenosine Cannot Be Interchanged with 3'-Amino-3'-deoxyadenosine or Puromycin Aminonucleoside


Despite structural homology within the 3'-amino-3'-deoxyadenosine class, substitution is precluded by quantifiable divergence in metabolic susceptibility and functional routing. While the dimethylated parent compound, puromycin aminonucleoside (DA-Ado), is metabolically inert toward adenosine deaminase (ADA) and purine nucleoside phosphorylase (PNP), the monomethylated N(6)-Methyl-3'-amino-3'-deoxyadenosine (MA-Ado) is actively and sequentially converted into hypoxanthine by the same enzymatic machinery [1]. Furthermore, in isolated glomeruli, the conversion rate of MA-Ado to hypoxanthine is a factor of 3 higher than that of its dimethylated comparator DA-Ado (79% vs. 21%) [1]. This metabolic distinction, driven solely by the methylation state of the N(6) position, results in divergent cellular persistence, a fundamentally different detoxification pathway, and unique utility as a metabolic tracer versus a nephrotoxic probe. Reliance on a generic 3'-amino-3'-deoxyadenosine analog without specific N(6)-methyl quantification invalidates any study designed to interrogate the purine cycle metabolism of this class of compounds [1].

Quantitative Differentiation Guide for N(6)-Methyl-3'-amino-3'-deoxyadenosine (MA-Ado) vs. Closest Analogs


Metabolic Fate: Susceptibility to Purine Cycle Enzymes vs. Inert Dimethyl Analog (DA-Ado/PAN)

In direct head-to-head enzymatic profiling, N(6)-Methyl-3'-amino-3'-deoxyadenosine (MA-Ado) is a verified substrate for adenosine deaminase (ADA) and purine nucleoside phosphorylase (PNP), leading to hypoxanthine formation. In stark contrast, the dimethylated comparator N(6)-dimethyl-3'-amino-3'-deoxyadenosine (DA-Ado, unmodified PAN) is completely inert, showing no substrate activity for ADA, PNP, or xanthine oxidase (XO) [1].

Nephrology Drug Metabolism Purine Cycle Enzymes

Quantitative Conversion Efficiency in Glomeruli: 3-Fold Higher Hypoxanthine Production vs. DA-Ado

In isolated glomeruli, the rate of transformation of N(6)-Methyl-3'-amino-3'-deoxyadenosine (MA-Ado) into hypoxanthine is quantifiably higher than that of the dimethylated analog DA-Ado. MA-Ado exhibited a conversion rate of 79%, while DA-Ado showed only 21% conversion under identical conditions, representing a factor of 3 differential [1].

Renal Metabolism Nephrotoxicity Purine Salvage Pathway

Cell-Specific Metabolic Handling: Glomerular Epithelial Cell Activity vs. Inert DA-Ado

In cultured glomerular epithelial cells, N(6)-Methyl-3'-amino-3'-deoxyadenosine (MA-Ado) was measurably converted into hypoxanthine after six hours of incubation. Under identical culture conditions, the dimethylated comparator DA-Ado was not transformed at all [1].

Podocyte Biology Glomerular Epithelial Cell (GEC) Culture Nucleoside Metabolism

Cytotoxicity Profile: Equivalent Dose-Dependent DNA Synthesis Inhibition vs. PAN

Despite its distinct metabolic fate, N(6)-Methyl-3'-amino-3'-deoxyadenosine (MA-Ado) exhibits a comparable cytotoxic profile to commercial puromycin aminonucleoside (PAN) and DA-Ado in glomerular epithelial cells. All three compounds induced a similar dose-dependent inhibition of [³H]thymidine incorporation into DNA after a two-hour exposure, and all caused a marked alteration of cell viability [1].

Cytotoxicity DNA Synthesis Inhibition Cell Viability

Enzymatic Substrate Specificity: Kinase Affinity of the 3'-Amino Core Scaffold

While direct kinetic data for the N(6)-methylated target compound is not available, class-level inference from the 3'-amino-3'-deoxyadenosine core scaffold provides a critical comparator. Using recombinant yeast adenosine kinase (ADO1), the unsubstituted 3'-amino-3'-deoxyadenosine is phosphorylated with a Km of 0.26 mM, which is significantly more efficient than the related 3'-deoxyadenosine (cordycepin) which has a Km of 1.84 mM [1].

Nucleoside Kinase Phosphorylation Enzyme Kinetics

Antiviral Activity of the Core Scaffold: Quantitative IC50 Values in Alphavirus Replication

The core 3'-amino-3'-deoxyadenosine scaffold, of which N(6)-Methyl-3'-amino-3'-deoxyadenosine is a derivative, exhibits potent and quantifiable antiviral activity. In a luciferase-based reporter assay for Semliki Forest virus (SFV) replication, 3'-amino-3'-deoxyadenosine demonstrated an IC50 of 18 µM, and in a direct RNA synthesis detection assay, an IC50 of 2 µM [1]. It was identified as the most potent inhibitor within a set of 29 nucleoside analogs screened, with N(6)-substituted analogs showing comparable activity [1].

Antiviral Screening Alphavirus Semliki Forest Virus

High-Value Application Scenarios for N(6)-Methyl-3'-amino-3'-deoxyadenosine (MA-Ado) in Nephrology and Nucleoside Metabolism Research


Investigating Glomerular Purine Cycle Metabolism: Demethylase Activity and PAN Detoxification

MA-Ado is an essential chemical probe for studies examining the metabolism of puromycin aminonucleoside (PAN) within the kidney. As demonstrated, MA-Ado is a specific substrate for the purine cycle enzymes ADA and PNP, while the parent compound DA-Ado is inert [1]. Researchers can use MA-Ado to dissect the rate-limiting demethylation step that converts DA-Ado to MA-Ado, a key process in glomerular detoxification [1]. The 3-fold higher conversion rate of MA-Ado to hypoxanthine in isolated glomeruli (79% vs. 21% for DA-Ado) provides a quantifiable readout for enzymatic activity and can be used to characterize demethylase enzymes in renal tissue [1].

Decoupling Metabolism from Cytotoxicity in Podocyte Injury Models

MA-Ado is uniquely suited to distinguish between metabolic processing and direct cytotoxic effects in glomerular epithelial cell (podocyte) injury. While MA-Ado is actively metabolized by cultured GECs to hypoxanthine within six hours, DA-Ado is not [1]. Critically, both compounds exhibit equivalent dose-dependent cytotoxicity and inhibition of DNA synthesis [1]. This allows researchers to use MA-Ado as a tool to confirm that the observed cellular toxicity is independent of the purine cycle metabolism, thereby isolating the primary mechanism of PAN-induced podocyte damage [1].

Structure-Activity Relationship (SAR) Studies for Antiviral Nucleoside Analogs Targeting Alphaviruses

The core 3'-amino-3'-deoxyadenosine scaffold is a validated and potent inhibitor of alphavirus replication, with IC50 values as low as 2 µM in RNA synthesis assays [2]. The finding that N(6)-substituted analogs retain comparable activity makes MA-Ado a valuable compound for SAR campaigns aimed at optimizing the N(6) position. Researchers can compare the antiviral potency and cytotoxicity of MA-Ado directly with other N(6)-modified (e.g., dimethyl, unsubstituted) or 3'-modified analogs to identify optimal substituents for improved selectivity and efficacy against Semliki Forest virus (SFV), Sindbis virus, and related pathogens [2].

Studying the Substrate Specificity of Adenosine Kinase with 3'-Amino-Modified Nucleosides

The class-level kinetic data shows that the 3'-amino core is phosphorylated by adenosine kinase with a Km of 0.26 mM, representing a ~7-fold higher affinity than the 3'-deoxy analog cordycepin (Km 1.84 mM) [3]. MA-Ado, as a derivative of this core, serves as a building block for exploring how additional N(6) modifications further modulate kinase recognition and phosphorylation efficiency. This is critical for designing nucleoside prodrugs that require intracellular activation by cellular kinases, as the 3'-amino group confers a distinct phosphorylation profile compared to other nucleoside analogs [3].

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